

# Commercial Availability and Synthetic Strategies for Fluindione-d4: A Technical Guide

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## Compound of Interest

Compound Name: Fluindione-d4

Cat. No.: B12424824

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Fluindione-d4**, a deuterated analog of the vitamin K antagonist Fluindione. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require this stable isotope-labeled compound for their studies. This document summarizes currently available commercial sources and outlines a plausible synthetic pathway based on established chemical literature, complete with a detailed, hypothetical experimental protocol.

## Commercial Availability

**Fluindione-d4** is available from a select number of specialized chemical suppliers. The deuterated phenyl ring in its structure makes it a valuable internal standard for mass spectrometry-based bioanalytical assays, aiding in pharmacokinetic and metabolic studies of Fluindione. Below is a summary of known suppliers. Please note that availability, purity, and pricing are subject to change and should be confirmed directly with the suppliers.

Supplier	CAS Number	Molecular Formula	Notes
Santa Cruz Biotechnology, Inc.	957-56-2 (unlabeled parent)	C <sub>15</sub> H <sub>5</sub> D <sub>4</sub> FO <sub>2</sub>	Labeled as "For Research Use Only". [1]
MedChemExpress	1246820-41-6	C <sub>15</sub> H <sub>5</sub> D <sub>4</sub> FO <sub>2</sub>	Marketed as a deuterium-labeled Fluindione.[2]
Cleartsynth Labs Limited	1246820-41-6	C <sub>15</sub> H <sub>5</sub> D <sub>4</sub> FO <sub>2</sub>	Listed as Fluindione-d <sub>4</sub> .
Cato Research Chemicals Inc.	1246820-41-6	Not specified	Listed as Fluindione-d <sub>4</sub> .
Cleartsynth Canada Inc.	1246820-41-6	Not specified	Listed as Fluindione-d <sub>4</sub> .

## Proposed Synthetic Pathway and Experimental Protocols

While a specific, detailed synthesis protocol for **Fluindione-d<sub>4</sub>** is not readily available in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established methods for the synthesis of 2-aryl-1,3-indandiones and general techniques for deuterium labeling. The proposed synthesis involves two key stages:

- Synthesis of the Precursor: Preparation of 1,3-indandione.
- Deuterium Labeling and Arylation: Introduction of the deuterated p-fluorophenyl group onto the 1,3-indandione scaffold.

A Knoevenagel condensation reaction is a well-established method for the synthesis of 2-arylidene-1,3-indandione derivatives. This can be followed by a reduction step to yield the desired 2-aryl-1,3-indandione. The deuterium atoms can be introduced by using a deuterated starting material, in this case, 4-fluoro-d<sub>4</sub>-benzaldehyde.

Below is a hypothetical, detailed experimental protocol for the synthesis of **Fluindione-d<sub>4</sub>**.

## Experimental Protocol: Synthesis of Fluindione-d4

### Materials:

- 1,3-Indandione
- 4-Fluoro-d4-benzaldehyde (phenyl-d4)
- Piperidine
- Ethanol
- Sodium borohydride
- Methanol
- Hydrochloric acid (1M)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

### Procedure:

#### Step 1: Synthesis of 2-(4-Fluoro-d4-benzylidene)-1,3-indandione

- To a solution of 1,3-indandione (1.0 eq) in ethanol (10 mL/mmol), add 4-fluoro-d4-benzaldehyde (1.0 eq).
- Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
- Stir the mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

- Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 2-(4-fluoro-d4-benzylidene)-1,3-indandione.

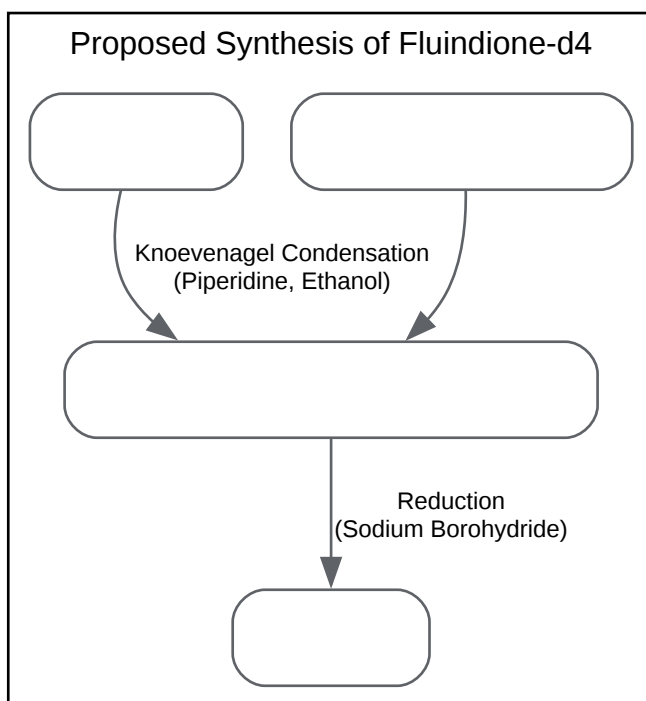
#### Step 2: Reduction to **Fluindione-d4**

- Suspend the 2-(4-fluoro-d4-benzylidene)-1,3-indandione (1.0 eq) in methanol (15 mL/mmol).
- Cool the suspension to 0°C in an ice bath.
- Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure **Fluindione-d4**.

Characterization: The final product should be characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry to confirm its identity and isotopic purity.

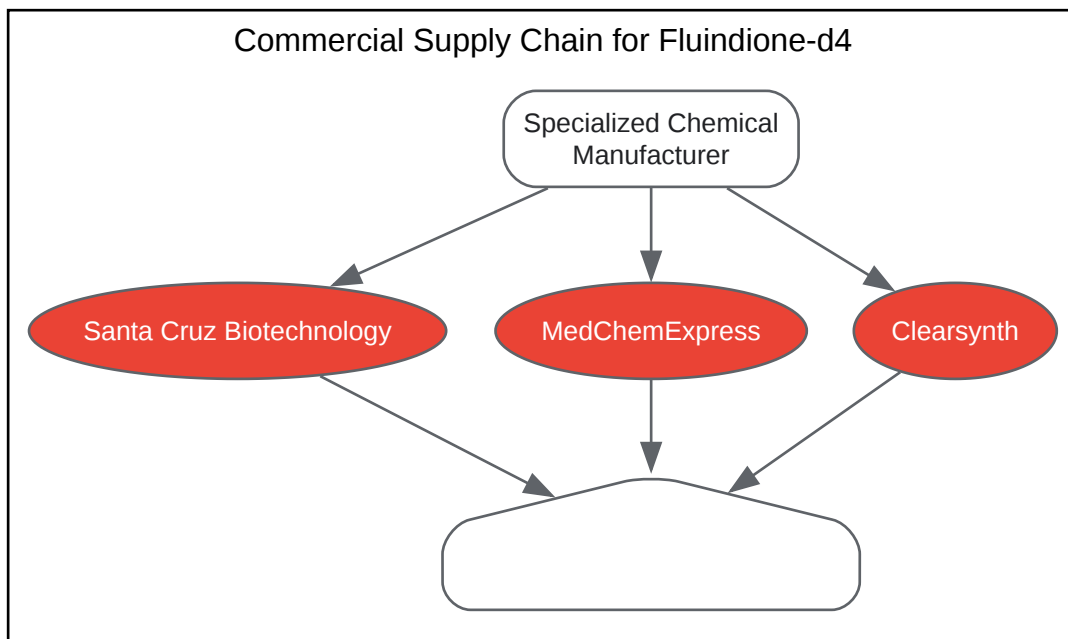
## Visualizing the Synthesis and Supply Chain

To better illustrate the processes described, the following diagrams have been generated using the DOT language.



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Caption: Proposed two-step synthesis of **Fluindione-d4**.



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Caption: Simplified commercial supply chain for **Fluindione-d4**.

This guide provides a comprehensive starting point for researchers interested in utilizing **Fluindione-d4**. For the most accurate and up-to-date information, direct contact with the listed suppliers is recommended. The provided synthetic protocol is illustrative and may require optimization for specific laboratory conditions.

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## References

- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
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